molecular formula C46H50F6N6O6S B1193455 PROTAG-6c

PROTAG-6c

货号: B1193455
分子量: 928.9924
InChI 键: ILYFPDYUTDXMID-YQKUVYINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAG-6c is a The most potent and selective ERRα degrader.

科学研究应用

Cancer Therapy

One of the primary applications of PROTAG-6c is in cancer treatment. Research indicates that PROTACs can effectively degrade oncoproteins, thereby inhibiting tumor growth. For instance:

  • Targeting c-Myc : this compound has shown efficacy in degrading c-Myc, a transcription factor often overexpressed in various cancers. Studies have demonstrated that compounds like dBET6, a PROTAC analog, significantly improved survival rates in mouse models of T-cell acute lymphoblastic leukemia by targeting c-Myc .
Cancer Type Targeted Protein Efficacy Reference
T-cell acute leukemiac-MycImproved survival
Colon cancerBRD4Reduced chemoresistance
Breast cancerEstrogen receptorEnhanced therapeutic response

Autoimmune Diseases

This compound has also been investigated for its potential in treating autoimmune diseases. By targeting specific proteins involved in inflammatory pathways, PROTACs can modulate immune responses effectively.

  • CXCR4 Modulation : The C-X-C chemokine receptor type 4 (CXCR4) is implicated in various autoimmune conditions. Research has identified novel CXCR4 modulators through virtual screening techniques, which may include derivatives like this compound to enhance therapeutic outcomes in autoimmune diseases .

Drug Discovery and Development

The application of this compound extends to drug discovery processes where it serves as a tool for identifying and validating new drug targets.

  • Multi-target Discovery : The development of PROTAC molecules based on existing drugs (e.g., sorafenib) has revealed new therapeutic targets through quantitative proteomics . This approach not only enhances the efficacy of existing drugs but also expands the scope of potential treatments available for various diseases.

Case Study 1: Targeting Oncoproteins in Leukemia

In a study involving T-cell acute lymphoblastic leukemia, researchers utilized a PROTAC based on this compound to target c-Myc. The results indicated significant tumor reduction and improved survival rates in treated mice compared to controls. This highlights the potential of this compound as a viable therapeutic option in hematologic malignancies.

Case Study 2: Modulating Immune Responses

Another investigation focused on the use of this compound to modulate CXCR4 activity in an autoimmune model. The findings suggested that targeting CXCR4 with PROTACs could reduce inflammatory responses and improve clinical outcomes in conditions such as rheumatoid arthritis and lupus.

属性

分子式

C46H50F6N6O6S

分子量

928.9924

IUPAC 名称

(2S,4R)-1-((S)-2-((4-((E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamido)butyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H50F6N6O6S/c1-27-39(65-26-57-27)30-11-8-28(9-12-30)23-56-42(61)36-21-34(59)24-58(36)43(62)40(44(2,3)4)54-16-6-7-17-55-41(60)32(22-53)18-29-10-15-37(38(19-29)63-5)64-25-31-13-14-33(45(47,48)49)20-35(31)46(50,51)52/h8-15,18-20,26,34,36,40,54,59H,6-7,16-17,21,23-25H2,1-5H3,(H,55,60)(H,56,61)/b32-18+/t34-,36+,40-/m1/s1

InChI 键

ILYFPDYUTDXMID-YQKUVYINSA-N

SMILES

O=C([C@H]1N(C([C@@H](NCCCCNC(/C(C#N)=C/C2=CC=C(OCC3=CC=C(C(F)(F)F)C=C3C(F)(F)F)C(OC)=C2)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PROTAG-6c;  PROTAG 6c;  PROTAG6c

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAG-6c
Reactant of Route 2
PROTAG-6c
Reactant of Route 3
Reactant of Route 3
PROTAG-6c
Reactant of Route 4
Reactant of Route 4
PROTAG-6c
Reactant of Route 5
Reactant of Route 5
PROTAG-6c
Reactant of Route 6
Reactant of Route 6
PROTAG-6c

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。